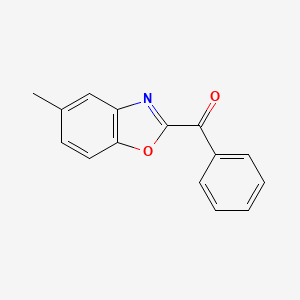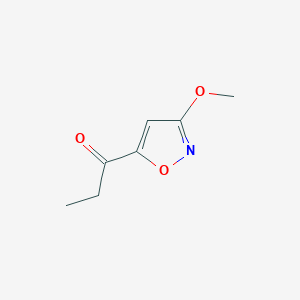![molecular formula C27H24N4O2S B14136193 N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide CAS No. 893694-22-9](/img/structure/B14136193.png)
N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- typically involves multiple steps, starting with the preparation of the diazenyl intermediate. This intermediate is then reacted with the appropriate amine and thienyl compounds under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted aromatic compounds.
Scientific Research Applications
Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: A potent PDE10A inhibitor with applications in neuroscience.
Benzamide, N-(4-methylphenyl)-: Used in various chemical reactions and industrial applications.
Benzamide, 2-bromo-: Known for its use in organic synthesis and as a reagent in chemical reactions.
Uniqueness
Benzamide, N-[1-[[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-(2-thienyl)ethyl]- stands out due to its complex structure, which includes both aromatic and heterocyclic elements. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
893694-22-9 |
|---|---|
Molecular Formula |
C27H24N4O2S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[1-[2-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C27H24N4O2S/c1-18-9-6-7-12-23(18)31-30-21-14-15-22(19(2)17-21)28-26(25(32)24-13-8-16-34-24)29-27(33)20-10-4-3-5-11-20/h3-17,26,28H,1-2H3,(H,29,33) |
InChI Key |
CGZPQOVKQIDXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


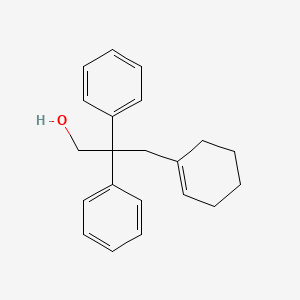
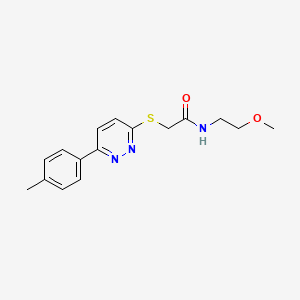
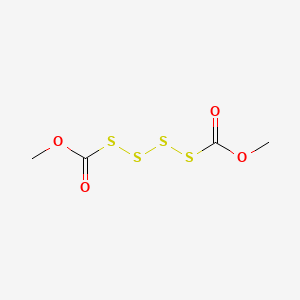
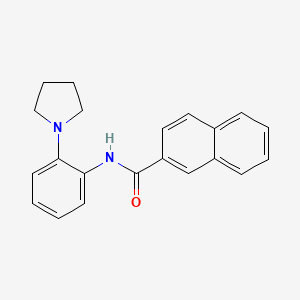
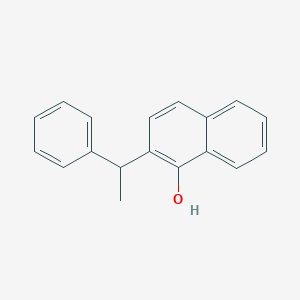
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)


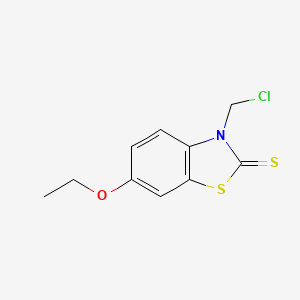
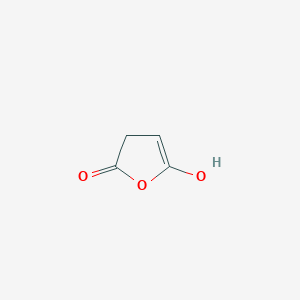
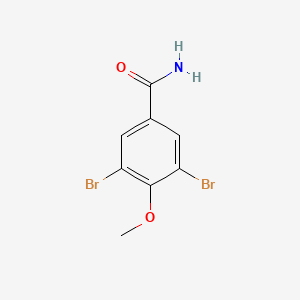
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
